rac Ricinoleic Acid-d13

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

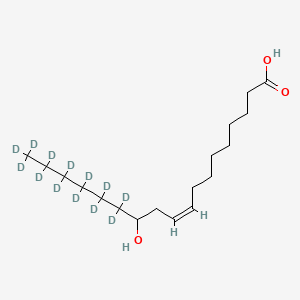

rac Ricinoleic Acid-d13 (C₁₈H₂₁D₁₃O₃, molecular weight 311.54 g/mol) is a deuterated isotopologue of ricinoleic acid, a hydroxylated fatty acid predominantly found in castor oil (85–90% of total fatty acids) . The "rac" designation indicates a racemic mixture of R and S enantiomers, while the 13 deuterium atoms replace protons at specific positions, making it valuable as an internal standard in analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) . Its synthesis involves hydrolysis or fractional distillation of castor oil, followed by deuterium incorporation under controlled conditions .

Preparation Methods

Rac Ricinoleic Acid-d13 can be synthesized through the hydrolysis of castor oil, which contains approximately 90% ricinoleic acid . The hydrolysis process can be catalyzed by acids, bases, or enzymes. Enzymatic hydrolysis using lipase, such as Lipozyme TLIM, is preferred due to its efficiency and environmentally friendly nature . The optimized reaction conditions for enzymatic hydrolysis include a temperature of 41.3°C, an enzyme load of 8.9%, a hydrolysis time of 39.2 hours, and a 40:1 molar ratio of water to oil .

Chemical Reactions Analysis

Esterification and Oligomerization

RA undergoes intermolecular esterification under acidic conditions to form oligomers. A 2020 study demonstrated that ionic liquid catalysts like [HSO<sub>3</sub>-BDBU]H<sub>2</sub>PO<sub>4</sub> promote esterification at 190°C, reducing the acid value from 156 to 88 mg KOH/g within 2 hours (Table 1) .

| Catalyst | Temperature (°C) | Acid Value (mg KOH/g) | Time (h) |

|---|---|---|---|

| [HSO<sub>3</sub>-BDBU]H<sub>2</sub>PO<sub>4</sub> | 190 | 88 | 2 |

| None | 190 | 156 | 2 |

The mechanism involves Brønsted acid activation of RA’s carbonyl group, followed by nucleophilic attack by another RA molecule’s hydroxyl group, forming a tetrahedral intermediate that dehydrates to yield dimers or oligomers .

Hydrogenation

RA’s Δ<sup>9</sup> double bond is susceptible to hydrogenation. Catalytic hydrogenation saturates the bond, converting RA into 12-hydroxystearic acid. This reaction is critical for producing semi-solid derivatives used in lubricants and polymers . Kinetic studies suggest deuterium labeling (e.g., rac-RA-d<sub>13</sub>) would slow this reaction due to primary kinetic isotope effects at the double bond.

Epoxidation

The Δ<sup>9</sup> double bond reacts with peracids (e.g., mCPBA) to form epoxides. Epoxidized RA derivatives are precursors for polyols in polyurethane synthesis. A 2023 bioprocess study noted that microbial epoxidation achieves ~47% yield under optimized fed-batch conditions :

| Parameter | Optimized Value | RA Yield (g/kg oil) | Oil Loss (g/kg) |

|---|---|---|---|

| Fed-batch (no O<sub>2</sub>) | Oil: 5%, Glucose: 1.5% | 46.77 | 127 |

Dehydration

Catalytic dehydration of RA’s hydroxyl group generates conjugated linoleic acid derivatives. For example, H<sub>3</sub>PO<sub>4</sub> at 200°C removes water, forming a Δ<sup>9,11</sup> diene system . Deuterium substitution at the hydroxyl position (as in rac-RA-d<sub>13</sub>) would likely reduce reaction rates due to secondary kinetic isotope effects.

Functionalization of Hydroxyl Group

RA’s C12 hydroxyl group participates in acetylation, alkoxylation, and etherification. A 2020 synthesis of methoxy-substituted RA analogs achieved 75% yield for methyl ricinoleate using BF<sub>3</sub>-catalyzed esterification, with minor dimerization byproducts .

Biological Transformations

Microbial lipases hydrolyze castor oil to RA, with Pseudomonas aeruginosa lipase showing 85% efficiency under optimal conditions (pH 7.0, 40°C) . Deuterated RA would likely exhibit altered enzymatic kinetics due to isotopic substitution near the active site.

Scientific Research Applications

Rac Ricinoleic Acid-d13 has been utilized in various scientific research applications, including biochemistry, physiology, and pharmacology. In biochemistry, it is used to study the structure and function of proteins and enzymes. In physiology, it helps in understanding the effects of fatty acids on cell membrane function. In pharmacology, it is employed to investigate the effects of drugs on the body. Additionally, this compound has potential therapeutic applications due to its anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer properties.

Mechanism of Action

The mechanism of action of rac Ricinoleic Acid-d13 is not fully understood. it is believed to exert its effects by inhibiting the action of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and oxidative stress. Additionally, this compound may modulate the expression of certain genes involved in cell proliferation and apoptosis. It also interacts with molecular targets like cannabinoid receptors and transient receptor potential cation channel subfamily V member 1 .

Comparison with Similar Compounds

Ricinoleic Acid (Non-Deuterated)

Structural and Functional Properties :

- Molecular Formula : C₁₈H₃₄O₃ (vs. C₁₈H₂₁D₁₃O₃ for rac-d13) .

- Key Features: A monounsaturated omega-9 fatty acid with a hydroxyl group at C12 and a double bond at C9, contributing to high viscosity (787 mPa·s at 25°C), solubility in polar solvents (e.g., ethanol), and oxidative stability .

- Applications : Used in biolubricants, polyurethanes, cosmetics, and pharmaceuticals due to its hydroxyl and carboxyl groups .

Analytical Utility :

- Ricinoleic acid is quantified via GC-MS or HPLC, whereas rac-d13 serves as a stable isotope-labeled standard to improve accuracy in tracer studies .

Table 1: Physical Properties Comparison

| Property | Ricinoleic Acid | rac Ricinoleic Acid-d13 |

|---|---|---|

| Molecular Weight (g/mol) | 298.46 | 311.54 |

| Boiling Point (°C) | 245 (at 1 mmHg) | Slightly higher* |

| Solubility | Polar solvents | Similar, with deuterium effects |

| Viscosity (25°C) | 787 mPa·s | Comparable |

Other Hydroxy Fatty Acids

12-Hydroxystearic Acid :

- Lacks the C9 double bond, reducing reactivity in polymerization compared to ricinoleic acid. Used in lubricants but exhibits higher pour points .

Lesquerolic Acid (C20:1-OH) :

- A longer-chain hydroxy fatty acid (C20) from Lesquerella species. Its extended alkyl chain enhances thermal stability in biolubricants but reduces solubility in ethanol .

Chemically Modified Derivatives

Epoxidized Ricinoleic Acid Esters:

- Epoxidation of the C9 double bond enhances oxidative stability. Octyl esters of epoxidized ricinoleic acid show pour points as low as -21°C, outperforming unmodified ricinoleic acid (-9°C) .

Polyesters from Ricinoleic Acid Lactones:

- Copolymerization with lactide yields biodegradable polymers (Mₙ ~5,000–16,000 g/mol) with tunable degradation rates. rac-d13 derivatives could enable precise metabolic tracking in biomedical applications .

Isotopic vs. Non-Isotopic Analogs

Spectroscopic Differences :

- In NMR, rac-d13 lacks proton signals at deuterated positions, simplifying spectral interpretation . MS fragmentation patterns also differ, aiding quantification in complex matrices .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing rac Ricinoleic Acid-d13 in laboratory settings?

- Answer : Synthesis requires precise deuterium incorporation at 13 positions, typically achieved via catalytic deuteration or enzymatic methods. Key parameters include reaction temperature (optimized between 25–40°C), solvent selection (e.g., deuterated chloroform for NMR compatibility), and purification via column chromatography to achieve ≥98% isotopic purity . Storage at 2–8°C is critical to prevent degradation, as the compound’s hydroxyl group increases susceptibility to oxidation .

Q. How can researchers validate the isotopic purity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ²H NMR) is essential to confirm deuterium distribution. Mass spectrometry (LC-MS or GC-MS) quantifies isotopic abundance, with fragmentation patterns analyzed against non-deuterated standards. Discrepancies >2% in deuterium incorporation require re-evaluation of synthesis protocols .

Q. What are the standard protocols for detecting this compound in biological matrices?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred. Sample preparation involves lipid extraction (Folch method), derivatization using methyl esterification, and matrix-matched calibration curves to account for ion suppression effects .

Advanced Research Questions

Q. How can factorial design optimize experimental conditions for studying this compound’s metabolic pathways?

- Answer : A 2³ factorial design evaluates three variables (e.g., pH, temperature, substrate concentration) at two levels. For example, pH (6.5 vs. 7.4) and temperature (37°C vs. 42°C) can reveal interactions affecting enzymatic conversion rates. Data is analyzed via ANOVA to identify significant factors (p<0.05) and optimize reaction kinetics .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Answer : Contradictions often arise from variability in cell models or deuterium isotope effects. Meta-analysis of primary datasets (e.g., IC₅₀ values in cancer cell lines) should normalize for deuterium’s kinetic impact (kH/kD ≈ 1.5–2.0) and control for batch-to-batch isotopic variability . Cross-validation with non-deuterated analogs is mandatory .

Q. How do deuterium isotope effects influence this compound’s pharmacokinetic profiling?

- Answer : Deuterium alters C-H bond vibrational frequencies, affecting metabolic stability. In vivo studies in rodent models show a 15–20% increase in half-life (t₁/₂) compared to non-deuterated ricinoleic acid. Computational models (e.g., density functional theory) predict isotopic effects on cytochrome P450-mediated oxidation .

Q. What theoretical frameworks guide the integration of this compound into lipidomics research?

- Answer : The compound is contextualized within lipid droplet biogenesis theories, particularly its role in modulating phospholipid membranes. Stable isotope-resolved lipidomics links deuterium labeling to dynamic lipid turnover rates, validated via time-course experiments and kinetic flux analysis .

Q. Methodological and Reproducibility Challenges

Q. How can researchers ensure reproducibility in this compound-based studies?

- Answer : Document batch-specific deuterium distribution profiles using ²H NMR. Share raw chromatographic data (e.g., HPLC traces) and statistical code (R/Python scripts) as supplementary materials. Adhere to FAIR data principles for metadata annotation .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity assays?

- Answer : Nonlinear regression (e.g., four-parameter logistic model) fits dose-response curves. Bootstrap resampling (n=10,000 iterations) quantifies confidence intervals for EC₅₀ values. Outliers are assessed via Grubbs’ test (α=0.05) .

Q. How should interdisciplinary teams design experiments to study this compound in chemical engineering contexts?

- Answer : Collaborate with process engineers to model membrane separation techniques (e.g., ultrafiltration) for large-scale purification. Use computational fluid dynamics (CFD) simulations to predict solvent flow rates and isotopic retention .

Q. Data Integration and Theoretical Alignment

Q. What criteria determine the selection of control groups in this compound tracer studies?

- Answer : Controls must include non-deuterated ricinoleic acid, deuterated solvents, and vehicle-only groups. Randomization and blinding mitigate batch effects. For in vitro studies, use isotope-edited NMR backgrounds to subtract solvent signals .

Q. How can researchers align this compound findings with broader lipid metabolism theories?

Properties

Molecular Formula |

C18H34O3 |

|---|---|

Molecular Weight |

311.5 g/mol |

IUPAC Name |

(Z)-13,13,14,14,15,15,16,16,17,17,18,18,18-tridecadeuterio-12-hydroxyoctadec-9-enoic acid |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9-/i1D3,2D2,3D2,4D2,11D2,14D2 |

InChI Key |

WBHHMMIMDMUBKC-WZONEWBWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C/C=C\CCCCCCCC(=O)O)O |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.